molecular formula C12H15NO4 B14476376 1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene CAS No. 67685-03-4

1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene

Cat. No.: B14476376
CAS No.: 67685-03-4
M. Wt: 237.25 g/mol
InChI Key: PVWFLCDJGQQPSO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene is an organic compound that features both ethoxyethoxy and nitroethenyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene typically involves the reaction of 1-(2-ethoxyethoxy)benzene with a nitroethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethoxy)-4-(2-nitroethenyl)benzene: Unique due to the presence of both ethoxyethoxy and nitroethenyl groups.

    1-(2-Methoxyethoxy)-4-(2-nitroethenyl)benzene: Similar structure but with a methoxyethoxy group instead of ethoxyethoxy.

    1-(2-Ethoxyethoxy)-4-(2-nitropropyl)benzene: Similar structure but with a nitropropyl group instead of nitroethenyl.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

67685-03-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-ethoxyethoxy)-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C12H15NO4/c1-2-16-9-10-17-12-5-3-11(4-6-12)7-8-13(14)15/h3-8H,2,9-10H2,1H3

InChI Key

PVWFLCDJGQQPSO-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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